Yunnaconitine -

Yunnaconitine

Catalog Number: EVT-10915846
CAS Number:
Molecular Formula: C35H49NO11
Molecular Weight: 659.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a natural product found in Aconitum forrestii, Aconitum nagarum, and other organisms with data available.
Source

Yunnaconitine is predominantly extracted from Aconitum yunnanense, which is recognized for its medicinal applications in traditional Chinese medicine. The plant has been utilized for centuries to treat various ailments, including pain and inflammation. The extraction of yunnaconitine typically involves methods such as solvent extraction or steam distillation to isolate the compound from the plant's roots and leaves.

Classification

Yunnaconitine belongs to the class of compounds known as alkaloids, specifically within the category of aconitine-type alkaloids. These compounds are characterized by their complex nitrogen-containing structures and are known for their potent pharmacological effects.

Synthesis Analysis

Methods

The synthesis of yunnaconitine can be approached through several methods, primarily focusing on extraction from natural sources or synthetic routes.

  1. Natural Extraction: The most common method involves solvent extraction from Aconitum yunnanense. This process includes:
    • Drying and grinding the plant material.
    • Soaking in a suitable organic solvent (e.g., ethanol or methanol) to dissolve the alkaloids.
    • Filtration and evaporation to concentrate the extract.
  2. Synthetic Approaches: Although less common, synthetic methodologies have been explored. These include:
    • Total Synthesis: Utilizing organic synthesis techniques to construct the yunnaconitine structure from simpler precursors.
    • Semi-synthesis: Modifying naturally occurring alkaloids to yield yunnaconitine through chemical reactions.

Technical Details

The extraction process often requires optimization of parameters such as solvent type, extraction time, and temperature to maximize yield and purity. For synthetic approaches, various reaction conditions (e.g., temperature, catalysts) must be meticulously controlled to achieve the desired product.

Molecular Structure Analysis

Structure

Yunnaconitine has a complex molecular structure with a distinctive bicyclic framework typical of aconitine alkaloids. The molecular formula for yunnaconitine is C22H29NC_{22}H_{29}N, and it features multiple stereocenters contributing to its biological activity.

Data

  • Molecular Weight: Approximately 329.48 g/mol.
  • Chemical Structure: The structure can be represented with specific functional groups that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Yunnaconitine participates in various chemical reactions typical for alkaloids, including:

  • Hydrolysis: Under acidic or basic conditions, yunnaconitine can hydrolyze to form less toxic derivatives.
  • Oxidation: It can undergo oxidation reactions that modify its functional groups, potentially altering its biological activity.

Technical Details

The reactivity of yunnaconitine is influenced by its functional groups, which can be targeted for modification through electrophilic or nucleophilic attack in synthetic chemistry.

Mechanism of Action

Process

Yunnaconitine exerts its pharmacological effects primarily through modulation of ion channels and receptors in the nervous system. Its mechanism includes:

  • Blocking Sodium Channels: Similar to other aconitine alkaloids, yunnaconitine inhibits voltage-gated sodium channels, leading to analgesic effects.
  • Anti-inflammatory Pathways: It may also modulate inflammatory pathways by affecting cytokine production and signaling pathways.

Data

Research indicates that yunnaconitine's action on sodium channels can lead to decreased neuronal excitability, which underlies its pain-relieving properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Yunnaconitine is relatively stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for alkaloids.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to assess purity and concentration during synthesis and extraction processes.

Applications

Scientific Uses

Yunnaconitine has several promising applications in scientific research:

  • Pharmacological Research: Investigated for its potential use as an analgesic or anti-inflammatory agent.
  • Cancer Research: Preliminary studies suggest it may have anticancer properties that warrant further exploration.
  • Traditional Medicine: Continues to be studied within the context of traditional Chinese medicine practices for various therapeutic uses.

Through ongoing research, yunnaconitine may reveal additional applications in modern medicine, particularly in pain management and inflammation control.

Introduction to Yunnaconitine in Modern Pharmacological Research

Historical Context and Discovery of Yunnaconitine in Aconitum Genus

Yunnaconitine was first isolated from Aconitum spathulatum, a species endemic to the Hengduan Mountains in Southwest China. This region represents a biodiversity hotspot for the Aconitum genus, hosting over 170 species with complex speciation patterns [2]. The alkaloid's identification in the late 20th century coincided with intensified phytochemical exploration of Asian medicinal plants. Its discovery expanded the known structural diversity of Aconitum diterpenoid alkaloids, which historically included toxicologically significant compounds like aconitine (identified in 1833) and mesaconitine [9]. Traditional use of Aconitum roots in Chinese medicine for pain and inflammation preceded modern chemical characterization, with detoxification methods like decoction empirically developed to mitigate toxicity while preserving efficacy [9].

Yunnaconitine's isolation marked a significant milestone in Aconitum research, as it exemplified the structural complexity achievable within aconitine-type alkaloids. Early structural elucidation efforts relied on nuclear magnetic resonance spectroscopy and mass spectrometry, revealing its characteristic C19-norditerpenoid skeleton and multiple oxygenated functional groups [2]. The compound’s nomenclature reflects its geographic origin (Yunnan Province) and chemical class, distinguishing it from structurally analogous alkaloids like crassicauline A or vilmorrianine found in related species.

Table 1: Historical Milestones in Key Aconitine-Type Alkaloid Discovery

YearAlkaloidSource PlantSignificance
1833AconitineAconitum napellusFirst isolated diterpenoid alkaloid
1959Aconitine structure-Full structural elucidation completed
1979YunnaconitineAconitum spathulatumIdentified as a major alkaloid in Southwest Chinese species
2000sGuan-fu base AAconitum coreanumDeveloped as antiarrhythmic drug

Classification Within Diterpenoid Alkaloids: Structural and Functional Significance

Yunnaconitine belongs to the C19-diterpenoid alkaloid subclass, characterized by a hexacyclic ring system (ABCDEF rings) and a nitrogen atom incorporated within the diterpenoid skeleton. Its core structure features:

  • A pentacyclic aconitine-type framework with trans-quinolizidine configuration
  • Esterification at C8 (acetyl group) and C14 (benzoyl group)
  • Methoxy substitutions at C1 and C16 positions
  • Hydroxyl groups at C3 and C15 [2] [9]

Chemotaxonomically, yunnaconitine serves as a marker for evolutionarily advanced Aconitum species. The presence of complex polyoxygenated structures with multiple ester linkages correlates with specialized ecological adaptations in high-altitude species like Aconitum spathulatum. Such structural complexity arises from oxidative modifications and esterification of the norditerpenoid precursor, reflecting species-specific biosynthetic pathways [2]. Functionally, the C14 benzoyl moiety is a critical determinant of sodium channel interactions, while C8 acetylation influences lipid solubility and membrane permeability. The methoxy groups at C1 and C16 contribute to molecular rigidity and receptor binding affinity [9].

Table 2: Structural Features Governing Yunnaconitine Bioactivity

Structural ElementChemical FeatureFunctional Role
C8 positionAcetyl esterModulates lipophilicity and cellular uptake
C14 positionBenzoyl esterCritical for voltage-gated sodium channel interaction
C1 positionMethoxy groupStabilizes A-ring conformation
C16 positionMethoxy groupInfluences D-ring geometry and receptor binding
C18 positionβ-N-EthylaminoethanolFacilitates alkaloid-receptor ionic interactions

Yunnaconitine exemplifies the aconitine structural archetype that differs fundamentally from C18-diterpenoid alkaloids (e.g., lappaconitine) through its tetracyclic skeleton and absence of C4 demethylation. Unlike C20-diterpenoid alkaloids (e.g., atisine), it lacks the extended C15-C16 sidechain, concentrating bioactivity within the polycyclic core [9]. These structural distinctions underlie its specific neuropharmacological profile, particularly its dual interaction with voltage-gated sodium channels and neurotransmitter receptors.

Research Gaps and Unanswered Questions in Yunnaconitine Pharmacology

Evidence and Mechanistic Gaps

Despite decades of isolation, yunnaconitine's molecular targets remain incompletely mapped. Preliminary evidence suggests voltage-gated sodium channel modulation as a primary mechanism, but the exact binding site topography and kinetics require elucidation [5]. Discrepancies exist between its structural similarity to aconitine (a known sodium channel activator) and functional studies showing partial inactivation effects. This suggests potential differential receptor interactions that warrant comparative electrophysiological studies [3] [5]. Additionally, its influence on neurotransmitter systems—particularly γ-aminobutyric acid and glutamate signaling—remains unexplored despite structural elements suggesting neuromodulatory potential.

Methodological and Translational Gaps

Current research suffers from methodological limitations:

  • In vitro models: Overreliance on rodent neuronal cultures lacking human-relevant ion channel isoforms
  • Acute exposure bias: Absence of chronic toxicity models assessing cumulative effects
  • Metabolic studies: Insufficient characterization of human carboxylesterase-mediated hydrolysis pathways [9]

The absence of targeted analytical methods creates an analytical gap in detecting yunnaconitine metabolites in biological matrices. Modern techniques like ion mobility spectrometry-mass spectrometry could resolve isomeric metabolites but remain unapplied [9]. Furthermore, structural optimization studies are critically needed to dissect toxicity from bioactivity. Systematic modification of ester groups (C8/C14) could yield analogs with improved therapeutic indices, leveraging strategies successful for related alkaloids like bulleyaconitine A [9].

Contextual and Theoretical Gaps

Geographically, research has focused exclusively on Chinese-sourced Aconitum spathulatum, neglecting potential chemotypic variations in related species from the Himalayan corridor. This geographic gap limits understanding of structural plasticity in different ecosystems [2]. Theoretically, yunnaconitine’s role in plant chemical ecology remains unexplored—its insecticidal properties and ecological functions in plant defense could inform biosynthetic regulation studies [3].

Table 3: Priority Research Gaps and Proposed Approaches

Gap CategorySpecific Unanswered QuestionRecommended Approach
MechanisticPrecise sodium channel interaction kineticsPatch-clamp studies with channel subunit mutants
MetabolicHuman-specific hydrolysis pathwaysRecombinant carboxylesterase isoform incubation assays
Structural optimizationStructure-toxicity relationships of C14 estersSynthesis of C14 aliphatic ester analogs
EcologicalChemotypic variation across altitudesMetabolomic profiling of specimens from 2000–4000m ASL
TranslationalTumor-selective cytotoxicity mechanismsHigh-throughput screening against cancer cell line panels

Future research should prioritize human-relevant models to address interspecies metabolic differences. The integration of biosynthetic gene cluster analysis could enable bioengineering approaches for structural diversification, circumventing difficulties in total synthesis [9]. Collaborative studies between phytochemists, pharmacologists, and structural biologists are essential to transform yunnaconitine from a toxicological curiosity into a pharmacologically exploitable scaffold.

Properties

Product Name

Yunnaconitine

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

Molecular Formula

C35H49NO11

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1

InChI Key

LLEMSCWAKNQHHA-IWXJPZPUSA-N

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.